Product packaging for 1-propyl-1H-indole-3-carboxylic acid(Cat. No.:CAS No. 141102-07-0)

1-propyl-1H-indole-3-carboxylic acid

Cat. No.: B123145
CAS No.: 141102-07-0
M. Wt: 203.24 g/mol
InChI Key: BKSKGOOUSZXLEC-UHFFFAOYSA-N
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Description

1-Propyl-1H-indole-3-carboxylic acid is a synthetic indole derivative designed for chemical biology and discovery research. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, making it a valuable template for developing new molecular probes and therapeutic candidates . This compound is of particular interest in agricultural chemistry research. Its structural similarity to auxin hormones, such as Indole-3-acetic acid (IAA), suggests potential as a lead structure for developing novel plant growth regulators and auxin-mimic herbicides . Research on similar indole-3-carboxylic acid derivatives has demonstrated that such compounds can act as antagonists of the auxin receptor TIR1, leading to significant herbicidal effects on both dicot and monocot plants . In pharmaceutical research, the indole core is associated with a wide range of pharmacological activities. Analogs of this compound have been investigated as key scaffolds for developing agents with anti-inflammatory, anticancer, antioxidant, and antiviral properties . Furthermore, indole-3-carboxamide derivatives have been identified as promising inhibitors of biological targets such as urate transporter 1 (URAT1) for hyperuricemia research and have shown potential as multifunctional neuroprotectors with MAO-B inhibitory activity . Researchers can utilize this high-purity compound as a building block for synthesizing more complex molecules or as a reference standard in bioactivity screening campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B123145 1-propyl-1H-indole-3-carboxylic acid CAS No. 141102-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,8H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKGOOUSZXLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592764
Record name 1-Propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141102-07-0
Record name 1-Propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Propyl 1h Indole 3 Carboxylic Acid and Analogous Scaffolds

Strategic Approaches to Indole-3-Carboxylic Acid Core Synthesis

The synthesis of the indole-3-carboxylic acid core is a foundational step that has been approached through various innovative chemical strategies. These methods focus on achieving high efficiency, selectivity, and functional group tolerance.

N-Alkylation Protocols for 1-Substituted Indole (B1671886) Frameworks

The introduction of substituents at the N1 position of the indole ring is a critical modification. Classical approaches often involve the deprotonation of the indole N-H with a strong base like sodium hydride, followed by reaction with an alkyl halide. rsc.orgyoutube.com This method, while effective, can have limitations regarding substrate scope and the use of hazardous reagents. rsc.org

More contemporary methods have been developed to overcome these challenges. Copper-catalyzed N-alkylation has emerged as a powerful tool, allowing for the formation of N-substituted indoles under milder conditions. acs.orgresearchgate.net For instance, a copper(I)-catalyzed intramolecular C-N bond formation has been shown to be an efficient route to N-substituted 1H-indole-3-carboxylic acid derivatives. acs.org Phase-transfer catalysis represents another effective strategy, facilitating the N-acylation of indoles with acid chlorides and sodium hydroxide (B78521) in a two-phase system. clockss.org These modern protocols often provide higher yields and greater functional group compatibility compared to traditional methods. rsc.org

Regioselective Carboxylation at the C3 Position of the Indole Ring

The indole nucleus is inherently nucleophilic at the C3 position, a characteristic widely exploited for its functionalization. nih.gov Achieving regioselective carboxylation at this site is crucial for the synthesis of indole-3-carboxylic acids. Various methods have been developed to introduce the carboxyl group with high precision.

Palladium-catalyzed carbonylation reactions are a prominent strategy, utilizing carbon monoxide surrogates to install the carboxylic acid moiety. organic-chemistry.org One such method involves the carbonylation of indoles with phenols under visible light, a process initiated by elemental iodine, which avoids the need for transition metal catalysts. acs.org Another approach describes a robust one-pot cascade for synthesizing indole-3-carboxylic acids from isatins and DMSO, involving a unique one-carbon translocation. rsc.org Furthermore, direct dearomative addition of arenes to the C3 position of unprotected indoles can be achieved using triflic acid, generating a C3-electrophilic indole intermediate that can be functionalized. nih.gov These methods provide atom-economical and efficient access to C3-carboxylated indoles. researchgate.netrsc.org

Multicomponent Reactions in Indole-3-Carboxylic Acid Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netarkat-usa.org The Ugi four-component reaction (Ugi-4CR) is a notable example that has been applied to the synthesis of complex indole derivatives. rug.nl

In the context of indole-3-carboxylic acid synthesis, MCRs can provide a direct route to highly functionalized scaffolds. For example, a novel Ugi-type reaction has been described for the synthesis of indole carboxamide amino amides from aldehydes, amines, isocyanides, and indole-N-carboxylic acids, which are themselves readily prepared from indoles and carbon dioxide. researchgate.net These strategies allow for the construction of diverse libraries of indole-based compounds from readily available starting materials in a time-efficient manner. arkat-usa.orgrug.nl

Green Chemistry Approaches in Indole Derivatization

The principles of green chemistry aim to design chemical processes that are environmentally benign, safe, and sustainable. nih.gov In recent years, significant efforts have been directed towards developing greener synthetic routes for indole derivatives. researchgate.net These approaches often involve the use of eco-friendly solvents like water, microwave or ultrasound irradiation to accelerate reactions, and the use of nanocatalysts or green catalysts. nih.govresearchgate.net

For instance, an indole-catalyzed electrophilic bromination of aromatics has been reported that proceeds in an environmentally benign manner, avoiding the use of harsh chlorinated solvents. rsc.org Metal-free protocols, such as visible-light-driven iodoamination of alkenes, also align with green chemistry principles by offering high yields and sustainability. mdpi.com These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times compared to conventional techniques. researchgate.net

Targeted Synthesis of 1-Propyl-1H-Indole-3-Carboxylic Acid

The specific synthesis of this compound can be achieved through a sequential N-alkylation and ester hydrolysis strategy. A common and effective route is outlined below:

N-Alkylation of Indole-3-Carboxylate: The synthesis typically begins with a commercially available indole-3-carboxylic acid ester, such as methyl or ethyl indole-3-carboxylate. The indole nitrogen is deprotonated using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion is then reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to yield the corresponding N-propylated indole ester.

Hydrolysis of the Ester: The 1-propyl-1H-indole-3-carboxylate ester is then subjected to hydrolysis to obtain the final carboxylic acid. This is typically achieved by treating the ester with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a mixture of alcohol and water. chemicalbook.com The reaction mixture is often heated to ensure complete conversion. Acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), precipitates the desired this compound, which can then be isolated by filtration and purified by recrystallization.

A similar synthesis for 1-pentyl-1H-indole-3-carboxylic acid involves the hydrolysis of methyl-1-pentyl-1H-indole-3-carboxylate with potassium hydroxide in ethanol, followed by acidification, yielding the product in high yield. chemicalbook.com This general strategy is readily adaptable for the synthesis of the 1-propyl analog. Flow chemistry approaches have also been developed for the scalable synthesis of indole-3-carboxylic esters, which can then be derivatized. beilstein-journals.org

Preparation of Structurally Modified this compound Derivatives for Biological Screening

To explore the biological potential of the this compound scaffold, a variety of structurally modified derivatives can be prepared for screening. These modifications aim to probe the structure-activity relationship (SAR) and identify compounds with enhanced biological activity. unmc.edunih.gov The carboxylic acid group serves as a versatile handle for derivatization.

Amide Formation: The carboxylic acid can be readily converted to a wide range of amides by coupling with various primary and secondary amines. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P) can be employed to facilitate this transformation under mild conditions. unmc.eduresearchgate.net This allows for the introduction of diverse functionalities, including different alkyl, aryl, and heterocyclic groups, which can significantly influence the compound's biological properties. nih.govnih.gov

Esterification: Ester derivatives can be synthesized by reacting the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. These modifications can alter the lipophilicity and pharmacokinetic properties of the parent compound.

Modifications of the Indole Ring: Further structural diversity can be achieved by introducing substituents onto the benzene (B151609) portion of the indole ring. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be performed on the indole-3-carboxylic acid core, although regioselectivity can be a challenge.

The synthesis of these derivatives allows for the creation of a chemical library based on the this compound core, which is essential for systematic biological evaluation and the discovery of new therapeutic agents. nih.govfrontiersin.orgnih.gov

Comprehensive Biological Evaluation and Pharmacological Activities of 1 Propyl 1h Indole 3 Carboxylic Acid Derivatives

Investigation of Anticancer and Cytotoxic Effects

Derivatives of indole-3-carboxylic acid have been a focal point of anticancer research due to their ability to target various molecular pathways involved in cancer cell growth and survival. nih.gov

Numerous studies have demonstrated the cytotoxic effects of indole-3-carboxylic acid derivatives against a panel of human cancer cell lines. For instance, indole-3-carboxylic acid itself has shown cytotoxicity against A549 human lung and MCF-7 human breast cancer cells. caymanchem.com Furthermore, esters of indole-3-carboxylic acid have demonstrated potent growth inhibition against a wide array of cancer cell lines. nih.gov

In a study evaluating heteroaryl carboxylic acid conjugates of melampomagnolide-B, an indole-3-carboxylic acid conjugate (7k) displayed significant growth inhibition (GI50) values, ranging from 0.04 to 0.61 μM, against the majority of solid tumor cell lines in the NCI panel. nih.gov Another study on 5-hydroxyindole-3-carboxylic acid derivatives also reported cytotoxic effects against breast cancer cells. nih.gov

A series of 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activities against several human liver cancer cell lines, with one compound, C11, showing the best inhibitory activity. researchgate.net Additionally, some indole (B1671886) derivatives have been shown to inhibit the proliferation of colorectal cancer cell lines, such as HT29 and SW620. nih.gov The cytotoxic potential of various indole-based compounds is often evaluated using the MTT assay to determine the concentration that inhibits 50% of cell growth (IC50). mdpi.comnih.gov

Table 1: In Vitro Cytotoxicity of Selected Indole-3-Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Indole-3-carboxylic acidA549 (Human Lung)4.6 (µg/ml) caymanchem.com
Indole-3-carboxylic acidMCF-7 (Human Breast)12.9 (µg/ml) caymanchem.com
Indole-3-carboxylic acid conjugate 7kLeukemia sub-panel0.04–0.28 nih.gov
Indole-3-carboxylic acid conjugate 7kSolid tumor cell lines0.04–0.61 nih.gov
1H-indole-2-carboxylic acid derivative C11Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver)Not specified researchgate.net
Indole-3-carboxamide derivative 4eMCF-7 (Breast)0.57 mdpi.com
Indole-3-carboxamide derivative 4eHCT116 (Colon)1.95 mdpi.com
Indole-3-carboxamide derivative 4eA549 (Lung)3.49 mdpi.com

This table is for illustrative purposes and includes data for various indole carboxylic acid derivatives as direct data for 1-propyl-1H-indole-3-carboxylic acid was not available in the provided search results.

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate malignant cells. nih.govmdpi.com Indole derivatives have been shown to induce apoptosis through multiple pathways. nih.govmdpi.com One of the key mechanisms involves the activation of the caspase cascade. mdpi.com For example, some indole derivatives have been found to enhance the cleavage of poly(ADP-ribose) polymerase (PARP) and pro-caspase 3, which are hallmarks of apoptosis. researchgate.netnih.gov

Furthermore, studies have shown that certain indole derivatives can induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic proteins. For instance, an upregulation of Bax (a pro-apoptotic protein) and a downregulation of Bcl-2 (an anti-apoptotic protein) have been observed in cells treated with indole-3-carbinol (B1674136). researchgate.net The induction of apoptosis by these compounds is often confirmed by techniques such as flow cytometry, which can detect an increased population of apoptotic cells. mdpi.commdpi.com

In hepatocellular carcinoma cell lines, novel indolylacrylamide derivatives have been shown to induce chromatin condensation and PARP-cleavage, leading to apoptotic cell death. nih.gov Indole-3-carboxylic acid has also been found to enhance doxorubicin-induced cellular senescence and growth arrest in colorectal cancer cells, suggesting another mechanism for its anticancer effects. researchgate.net

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many tumors and plays a critical role in inhibiting apoptosis and regulating cell division. nih.govmdpi.com The downregulation of survivin is a key mechanism by which some indole compounds exert their pro-apoptotic effects. nih.govmdpi.com

Indole analogs of UC-112 have been identified as selective and effective survivin inhibitors, highlighting the indole scaffold as an essential pharmacophore for targeting this anti-apoptotic protein. nih.gov Indomethacin, which contains an indole scaffold, has also been reported to be a survivin inhibitor. nih.gov By inhibiting survivin, these compounds can remove the block on apoptosis, allowing for the elimination of cancer cells. nih.gov The inhibition of survivin phosphorylation can lead to a loss of its function and promote the propagation of apoptotic signals. mdpi.com

In addition to inducing apoptosis, indole derivatives can exert their antiproliferative effects by modulating the cell cycle. researchgate.net Many of these compounds have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. mdpi.comnih.govresearchgate.netnih.govjmb.or.kr

For instance, indole-3-carbinol (I3C) has been shown to induce a G1 cell cycle arrest in human prostate cancer cells. researchgate.netnih.govnih.gov This G1 arrest is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of CDKs such as CDK2, CDK4, and CDK6. researchgate.netjmb.or.kr The induction of p21 can be dependent on the activation of the p53 tumor suppressor protein. nih.gov

Other indole derivatives have been found to induce cell cycle arrest at the G2/M phase. mdpi.comnih.gov This arrest can be accompanied by the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. researchgate.netnih.gov The ability of these compounds to halt the cell cycle at various checkpoints is a significant aspect of their anticancer activity.

Assessment of Antimicrobial Properties

The indole scaffold is also a promising platform for the development of new antimicrobial agents. nih.govmdpi.com

Derivatives of indole-3-carboxylic acid have been investigated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov A study on indole-3-carboxamido-polyamine conjugates revealed that these compounds exhibit antimicrobial activity. nih.gov

The potency of these derivatives is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov For example, a 5-bromo-substituted indole analogue, 13b, was particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM. nih.gov These conjugates are thought to exert their antibacterial effect by disrupting the bacterial membrane. nih.gov

Molecular docking studies have suggested that indole-3-carboxylic acid conjugates may exhibit antibacterial activity by interacting with DNA gyrase. nih.gov

Table 2: Antibacterial Activity of Selected Indole-3-Carboxylic Acid Derivatives

Compound/DerivativeBacterial StrainActivity (MIC in µM)Reference
Indole-His-Tyr-OHE. coli25 nih.gov
Indole-His-Tyr-OHP. aeruginosa125 nih.gov
Indole-His-Tyr-OHS. aureus150 nih.gov
Indole-His-Tyr-OHS. pyogenes90 nih.gov
5-Bromo-indole-3-carboxamide-PA3-6-3 (13b)S. aureus≤ 0.28 nih.gov
5-Bromo-indole-3-carboxamide-PA3-6-3 (13b)A. baumannii≤ 0.28 nih.gov

This table is for illustrative purposes and includes data for various indole carboxylic acid derivatives as direct data for this compound was not available in the provided search results.

Antifungal Activity Profile

Derivatives of indole-3-carboxylic acid have demonstrated notable antifungal properties against a range of pathogenic fungi. Research into novel aromatic carboxylic acid amides, which share structural similarities with this compound derivatives, has revealed significant inhibitory activity. For instance, certain N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide derivatives have shown potent, broad-spectrum antifungal effects.

One particular study highlighted that compound 1c exhibited excellent activity against Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, and Botrytis cinerea, with inhibition rates of 60.43%, 75.19%, 74.14%, and 79.27%, respectively, at a concentration of 50 µg/mL. mdpi.com Furthermore, compounds 1c and 3c displayed the most potent fungicidal activity against Pythium aphanidermatum and Rhizoctonia solani, with EC50 values comparable to the commercial fungicide boscalid. mdpi.com

Table 1: Antifungal Activity of Selected Carboxylic Acid Amide Derivatives

Compound Target Fungus Inhibition Rate (%) at 50 µg/mL EC50 (µg/mL)
1c Colletotrichum orbiculare 60.43 -
Rhizoctonia solani 75.19 19.95
Pythium aphanidermatum 74.14 17.99
Botrytis cinerea 79.27 -
3c Pythium aphanidermatum - 16.75
Rhizoctonia solani - 19.19
Boscalid (Control) Pythium aphanidermatum - 10.68
Rhizoctonia solani - 14.47

Data sourced from a study on novel aromatic carboxylic acid amides. mdpi.com

Similarly, studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have identified compounds with remarkable and broad-spectrum antifungal activities. mdpi.com For example, compound 3u demonstrated superior antifungal activity against Rhizoctonia solani with an EC50 of 3.44 mg/L, outperforming the controls carvacrol (B1668589) (7.38 mg/L) and phenazine-1-carboxylic acid (11.62 mg/L). mdpi.com

Synergistic Effects with Established Antimicrobial Agents

Indole-3-carboxylic acid derivatives have been shown to act as antibiotic potentiators, enhancing the efficacy of established antimicrobial drugs against resistant bacterial strains. nih.gov This synergistic action is a critical area of research in combating multidrug resistance. For example, certain indole-3-carboxamide-polyamine conjugates can significantly enhance the activity of antibiotics like doxycycline (B596269) against Gram-negative bacteria such as Pseudomonas aeruginosa. One such analogue, 13b , demonstrated a 21-fold enhancement of doxycycline's activity. nih.gov

This potentiation is thought to arise from the indole derivative's ability to disrupt the bacterial membrane, thereby increasing the permeability and access of the conventional antibiotic to its intracellular target. nih.gov

Investigation of Membrane-Targeting Mechanisms

The antimicrobial and synergistic activities of indole-3-carboxylic acid derivatives are often attributed to their ability to target and disrupt microbial cell membranes. nih.gov This mechanism involves the permeabilization of the bacterial cell membrane, leading to a loss of cellular integrity and function. Studies on indole-3-carboxamido-polyamine conjugates have shown that these molecules can disrupt the bacterial membrane of both Gram-positive (S. aureus and MRSA) and the outer membrane of Gram-negative bacteria (P. aeruginosa). nih.gov This membrane perturbation is a likely mechanism for both their intrinsic antimicrobial effects and their ability to potentiate other antibiotics. nih.gov

Analysis of Anti-inflammatory Efficacy

Derivatives of indole-3-carboxylic acid have been investigated for their anti-inflammatory properties, primarily through the modulation of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the transcription factor nuclear factor-kappa B (NF-κB).

Indole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme, which is a key player in the inflammatory cascade. nih.gov For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov One compound from this series, S3 , was found to selectively inhibit COX-2 expression, suggesting a potential for anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Indole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
5a >100 2.34 >42.7
5d >100 0.98 >102.0
Indomethacin (Control) 0.23 4.65 0.05

Data is illustrative of indole derivatives' potential as COX-2 inhibitors. researchgate.net

Furthermore, indole compounds have been shown to suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Indole-3-carbinol, a related compound, has been demonstrated to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα. nih.gov This action leads to the downregulation of NF-κB-regulated gene products, including COX-2 and various pro-inflammatory cytokines, thereby contributing to the anti-inflammatory effect. nih.gov

Evaluation of Antihypertensive Potential

Novel derivatives of indole-3-carboxylic acid have emerged as promising antagonists of the angiotensin II type 1 (AT1) receptor, a key target in the management of hypertension. nih.gov Radioligand binding studies have shown that these derivatives can exhibit a high nanomolar affinity for the AT1 receptor, comparable to established antihypertensive drugs like losartan. nih.govebi.ac.uk

In vivo studies in spontaneously hypertensive rats have demonstrated that oral administration of these indole-3-carboxylic acid derivatives can lead to a significant and sustained reduction in blood pressure. nih.gov Notably, some of these compounds have shown a more potent and prolonged antihypertensive effect than losartan, with a maximum decrease in blood pressure of 48 mm Hg observed at a dose of 10 mg/kg, and the effect lasting for 24 hours. nih.gov

Characterization of Antiviral Activities

Derivatives of indole-3-carboxylic acid have been identified as possessing significant antiviral properties. In the context of the global health challenge posed by coronaviruses, a specific derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has shown potent activity against SARS-CoV-2. frontiersin.orgnih.govresearchgate.net

In vitro studies demonstrated that this compound completely inhibits the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. frontiersin.orgnih.govresearchgate.net The compound exhibits a high selectivity index (SI) of 78.6 and an IC50 value of 1.06 µg/mL (1.84 μM), meeting key criteria for the development of antiviral drugs. frontiersin.orgnih.gov The mechanism of action is suggested to involve the suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89% and interferon-inducing activity. nih.govresearchgate.net The structural similarity of these compounds to arbidol, a known antiviral agent, provides a basis for their mechanism of action. frontiersin.orgnih.govresearchgate.net

Table 2: In Vitro Antiviral Activity of a 6-bromo-5-methoxy-indole-3-carboxylic acid derivative against SARS-CoV-2

Parameter Value Unit Significance
Inhibitory Concentration (IC50) 1.06 (1.84) µg/mL (µM) High activity against the virus. frontiersin.orgnih.gov
50% Cytotoxic Concentration (CC50) 83.32 (144.30) µg/mL (µM) Indicates the concentration at which the compound is toxic to 50% of cells. nih.gov
Selectivity Index (SI) 78.6 - A high SI indicates a favorable therapeutic window. frontiersin.orgnih.govresearchgate.net
Complete Inhibition Concentration 52.0 µM Concentration for complete viral replication suppression. frontiersin.orgnih.govresearchgate.net

Research on Herbicide and Plant Growth Regulator Activity

Indole-3-carboxylic acid and its derivatives are recognized for their influence on plant growth, acting as mimics or antagonists of the natural plant hormone auxin (indole-3-acetic acid, IAA). frontiersin.orgnih.gov This activity positions them as candidates for the development of novel herbicides and plant growth regulators. frontiersin.org

Auxins regulate numerous aspects of plant development, and their signaling pathway is a key target for herbicide development. frontiersin.orgnih.gov The F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) is a crucial auxin receptor. frontiersin.orgnih.gov Research into indole-3-carboxylic acid derivatives has focused on creating antagonists for the TIR1 receptor. frontiersin.orgnih.govresearchgate.netnih.gov By blocking the natural auxin signaling pathway, these compounds can disrupt plant growth, leading to herbicidal effects. frontiersin.orgnih.gov Molecular docking studies have shown that these derivatives can interact with the TIR1 protein through π–π stacking, hydrogen bonding, and hydrophobic interactions, effectively blocking the receptor. frontiersin.orgnih.govresearchgate.netnih.gov

The antagonistic effect of indole-3-carboxylic acid derivatives on auxin receptors translates to significant inhibition of plant growth. frontiersin.orgnih.gov In petri dish assays, a series of novel α-substituted indole-3-carboxylic acid derivatives exhibited potent herbicidal activity against both dicotyledonous (rape, B. napus) and monocotyledonous (barnyard grass, E. crus-galli) plants. frontiersin.orgnih.govresearchgate.netnih.gov

Several compounds showed excellent inhibition rates (60–97%) on both root and shoot development at a concentration of 100 mg/L. frontiersin.orgnih.govresearchgate.net For instance, specific derivatives (compounds 10d and 10h from the study) achieved up to 96% and 95% inhibition of rape root growth, respectively, at this concentration. frontiersin.orgnih.gov These compounds maintained high inhibition rates of 92% and 93% even at a lower concentration of 10 mg/L, highlighting their potency. frontiersin.orgnih.gov

Table 3: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Model Plants

Plant Type Plant Species Compound Concentration (mg/L) Root Inhibition Rate (%) Shoot Inhibition Rate (%)
Dicotyledonous Rape (B. napus) 100 60-97 60-97
Monocotyledonous Barnyard Grass (E. crus-galli) 100 60-97 60-97
Dicotyledonous Rape (B. napus) 10 up to 93 Not Specified

Exploration of Other Noteworthy Biological Activities

Indole derivatives, particularly those substituted at the C-3 position, have demonstrated significant antioxidant potential. nih.gov Their ability to counteract oxidative stress is attributed to mechanisms such as single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including DPPH radical scavenging, ferrous ion (Fe²⁺) chelating activity, and ferric reducing antioxidant power (FRAP) assays. nih.govnih.gov

Studies have shown that the type of substituent at the C-3 position greatly influences the antioxidant activity. nih.gov For example, a derivative with a pyrrolidinedithiocarbamate moiety was found to be a highly effective radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov In other studies, hybrid molecules of indole-based caffeic acid amides have shown excellent DPPH radical scavenging activities, with some compounds exhibiting IC50 values as low as 50.98 µM. nih.gov Furthermore, some derivatives have shown a higher capacity to neutralize the ABTS•⁺ radical cation than the standard antioxidant Trolox. nih.gov

Table 4: Antioxidant Activity of C-3 Substituted Indole Derivatives

Assay Compound Type Result (IC50 or equivalent) Reference
DPPH Radical Scavenging Pyrrolidinedithiocarbamate derivative Most active in series nih.gov
DPPH Radical Scavenging Indole-based caffeic acid amide (3j) 50.98 ± 1.05 µM nih.gov
ABTS•⁺ Radical Cation Neutralization Indole-based caffeic acid amide (3f) 14.48 ± 0.68 µM nih.gov
ABTS•⁺ Radical Cation Neutralization Indole-based caffeic acid amide (3m) 14.92 ± 0.30 µM nih.gov
Ferric Reducing Antioxidant Power (FRAP) Indole-based caffeic acid amide (3j) 4774.37 ± 137.20 μM Trolox eq/mM nih.gov

Neuroprotective Effects

There is no available research data on the neuroprotective effects of this compound. Studies on related indole compounds, such as indole-3-propionic acid and indole-3-carbinol, have shown neuroprotective potential through mechanisms like antioxidant, anti-inflammatory, and anti-aggregation pathways. mdpi.commdpi.commdpi.com However, no experiments have been published that specifically assess whether this compound can protect neuronal cells from damage or degeneration.

Comparative Toxicity and Selectivity Assessment in Relevant Biological Models

Specific toxicological data for this compound is not available in the public domain. There are no studies detailing its cytotoxicity, genotoxicity, or providing a comparative assessment of its selectivity in different biological models. While the parent compound, indole-3-carboxylic acid, has been evaluated for its cytotoxic effects against certain cancer cell lines researchgate.net, this information does not apply to its 1-propyl derivative. A thorough toxicity and selectivity profile would require specific in vitro and in vivo testing of this compound, which has not yet been reported.

Elucidation of Molecular Mechanisms of Action and Biological Target Identification for 1 Propyl 1h Indole 3 Carboxylic Acid Analogs

Specificity and promiscuity in Receptor Binding Interactions

Analogs of 1-propyl-1H-indole-3-carboxylic acid have been investigated for their ability to bind to various receptors, demonstrating a range of specificities and, in some cases, promiscuous interactions. The nature of these interactions is crucial for understanding their pharmacological profiles.

Quantitative radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Studies on a series of indole-3-carboxylic acid derivatives have revealed their potential as antagonists for the angiotensin II receptor 1 (AT1R). nih.govnih.gov Radioligand binding studies using [¹²⁵I]-angiotensin II showed that these compounds exhibit high nanomolar affinity for the AT1 receptor, comparable to the known drug losartan. nih.gov

In a different context, indolyl carboxylic acid amides have been synthesized and evaluated for their affinity at human dopamine (B1211576) D₂, D₃, and D₄ receptors. nih.gov Certain analogs displayed high binding affinity for the D₃ receptor, with Ki values in the subnanomolar range, and showed significant selectivity for D₃ over D₂ receptors. nih.gov For instance, some compounds exhibited Ki values for the D₃ receptor ranging from 0.4 to 3.7 nM. nih.gov

Table 1: Receptor Binding Affinities of Indole-3-Carboxylic Acid Analogs

Compound Class Target Receptor Ki (nM) Reference
Indole-3-carboxylic acid derivatives Angiotensin II Receptor 1 (AT1R) High nanomolar nih.gov
Indolyl carboxylic acid amides Dopamine D₃ Receptor 0.4 - 3.7 nih.gov

Functional assays are essential to characterize the biological effect of a compound after it binds to a receptor. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).

For the indole-3-carboxylic acid derivatives targeting the AT1 receptor, in vivo studies in spontaneously hypertensive rats demonstrated their ability to lower blood pressure upon oral administration, confirming their antagonistic activity. nih.gov One compound, for instance, produced a maximum decrease in blood pressure of 48 mm Hg at a dose of 10 mg/kg, an effect that was sustained for 24 hours and was superior to that of losartan. nih.gov

In the case of the D₃ receptor-selective indolyl carboxylic acid amides, functional assays revealed that some of these compounds behave as partial agonists. patsnap.comnih.gov Partial agonists can modulate dopaminergic activity, potentially offering therapeutic benefits with a reduced risk of the side effects associated with full agonists. patsnap.comnih.gov Their partial agonism at D₃ receptors suggests they could be useful in conditions where a fine-tuning of the dopaminergic system is required. patsnap.com

Characterization of Enzyme Inhibition Kinetics and Binding Sites

Beyond receptor interactions, analogs of this compound have been explored as inhibitors of key enzymes, including DNA gyrase and lanosterol (B1674476) 14-alpha demethylase.

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents. nih.govnih.gov Molecular docking studies have been performed on a series of dipeptide derivatives containing indole-3-carboxylic acid conjugates to investigate their binding affinity with DNA gyrase. nih.gov These in silico studies revealed that the indole-3-carboxylic acid conjugates exhibited encouraging binding interactions with the enzyme, suggesting their potential as DNA gyrase inhibitors. nih.gov The inhibition of DNA gyrase by such compounds is expected to introduce double-stranded DNA breaks and arrest replication, ultimately leading to bacterial cell death. nih.gov

Lanosterol 14-alpha demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org Its inhibition can lead to the disruption of fungal cell membranes, making it a target for antifungal drugs. nih.gov Molecular docking studies on indole-3-carboxylic acid conjugates have also explored their binding affinity for lanosterol-14-alpha demethylase. nih.gov The results indicated favorable binding interactions, suggesting a potential for these compounds to act as inhibitors of this enzyme. nih.gov

The mechanism of CYP51 involves the oxidative removal of the 14α-methyl group from lanosterol. wikipedia.orgnih.gov Inhibition of this enzyme disrupts the production of essential sterols. nih.gov While specific experimental IC₅₀ values for this compound analogs were not found in the reviewed literature, a study on the flavonoid luteolin (B72000) 7,3′-disulfate reported an apparent IC₅₀ greater than 25 μM for the inhibition of human CYP51A1. nih.gov This provides a comparative context for the potential inhibitory activity of indole (B1671886) derivatives.

Investigation of Downstream Cellular Signaling Pathways

The interaction of this compound analogs with their molecular targets initiates a cascade of downstream cellular events.

The antagonism of the AT1 receptor by indole-3-carboxylic acid derivatives leads to the blockade of angiotensin II-induced signaling pathways. nih.gov This includes the inhibition of smooth muscle contraction, reduction of sympathetic pressor mechanisms, and decreased aldosterone (B195564) release, all of which contribute to a lowering of blood pressure. nih.gov Downstream signaling molecules of the renin-angiotensin system, such as phosphorylated ERK1/2 and NF-κB, are key mediators of the effects of angiotensin II, and their activity would be modulated by AT1R antagonists. researchgate.netscienceopen.com

Partial agonism at D₃ dopamine receptors by indolyl carboxylic acid amides results in a nuanced modulation of dopamine signaling. patsnap.commdpi.com These compounds can partially activate D₃ receptors, which are primarily located in the limbic areas of the brain involved in emotion, cognition, and reward. patsnap.comnih.gov By acting as partial agonists, they can enhance dopaminergic activity in states of dopamine deficiency while competing with endogenous dopamine in states of excess, thereby maintaining homeostasis. patsnap.com This can lead to the modulation of downstream pathways involved in neuronal excitability and gene expression. Some D3 receptor partial agonists have been shown to increase dopamine release in specific brain regions. mdpi.commdpi.com

Inhibition of DNA gyrase by novel inhibitors leads to the accumulation of double-stranded DNA breaks. nih.gov This triggers a cascade of cellular responses, including the induction of the SOS response, cell division arrest, and ultimately, cell death. nih.gov Furthermore, gyrase inhibition can lead to the generation of reactive oxygen species, such as superoxide (B77818) and hydroxyl radicals, which contribute to oxidative damage to DNA, proteins, and lipids, amplifying the lethal effect of the primary inhibition. nih.gov

The inhibition of lanosterol 14-alpha demethylase directly disrupts the ergosterol biosynthetic pathway in fungi. nih.gov This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. fao.org The altered membrane composition results in increased membrane permeability and dysfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. In mammals, inhibition of the orthologous enzyme affects cholesterol biosynthesis. nih.gov

Gene Expression Profiling in Response to Compound Treatment

Gene expression profiling studies, while not extensively focused on this compound itself, have provided valuable insights into the broader family of indole-3-carboxylic acid derivatives. These studies have primarily been conducted in plant systems, where indole-3-carboxylic acid is a key signaling molecule involved in growth and defense responses.

In the plant Arabidopsis thaliana, the biosynthesis of indole-3-carboxylic acid (ICOOH) derivatives is linked to the plant's defense mechanisms. Research has shown that upon induction by stressors like silver nitrate, genes involved in the synthesis of these compounds are transcriptionally co-expressed with genes for phytoalexin biosynthesis, which are antimicrobial compounds. Specifically, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6 (CYP71B6) have been identified as key enzymes in the biosynthetic pathway of ICOOH derivatives. nih.govnih.gov The expression of these genes is upregulated in response to stress, leading to an accumulation of ICOOH derivatives, suggesting a role for these compounds in the plant's defense response. nih.gov

Another study in oilseed rape (Brassica napus) investigated the changes in hormone levels and gene expression during the process of deacclimation (the loss of cold tolerance). The levels of indole-3-carboxylic acid (I3CA) were found to decrease significantly during cold acclimation and then increase upon deacclimation. mdpi.com This change in I3CA levels correlated with alterations in the expression of genes involved in hormone biosynthesis and signaling, indicating that environmental cues can modulate the genetic pathways related to indole-3-carboxylic acid. mdpi.com

While these studies are in plant models, they provide a framework for understanding how external stimuli can influence the gene expression profiles related to indole-3-carboxylic acid metabolism and signaling. Further research is needed to determine if similar pathways are affected in mammalian systems by this compound and its analogs.

Table 1: Genes with Altered Expression in Response to Indole-3-Carboxylic Acid-Related Stimuli in Plants

GeneOrganismStimulus/ConditionObserved Change in Expression
AAO1Arabidopsis thalianaSilver Nitrate TreatmentUpregulated
CYP71B6Arabidopsis thalianaSilver Nitrate TreatmentUpregulated
-Brassica napusDeacclimationAltered expression of hormone biosynthesis and signaling genes

Proteomic Analysis of Protein Targets

Proteomic analysis and other molecular targeting studies have begun to identify specific protein targets for analogs of this compound. These findings offer a more direct understanding of the molecular mechanisms of action for this class of compounds.

In the realm of antimicrobial research, novel dipeptide derivatives containing indole-3-carboxylic acid have been investigated for their potential as antibacterial and antifungal agents. Molecular docking studies have revealed that these conjugates exhibit strong binding affinities for deoxyribonucleic acid (DNA) gyrase and lanosterol-14-alpha demethylase . nih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a critical target for antibacterial drugs. Lanosterol-14-alpha demethylase is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes, and its inhibition is a common mechanism for antifungal agents. nih.gov

In the context of cancer therapy, derivatives of indole-3-carboxylic acid have been designed as inhibitors of anti-apoptotic proteins. Specifically, a new class of these derivatives has been shown to act as dual inhibitors of B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia-1 (Mcl-1) . nih.gov These proteins are key regulators of apoptosis, and their overexpression in cancer cells contributes to tumor survival and resistance to chemotherapy. The ability of indole-3-carboxylic acid derivatives to bind to and inhibit these proteins suggests a potential mechanism for their anti-cancer activity. nih.gov

Furthermore, research into cardiovascular diseases has identified the angiotensin II receptor, subtype AT1 , as a molecular target for novel indole-3-carboxylic acid derivatives. These compounds have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats, indicating their potential as antihypertensive agents.

The identification of these diverse protein targets highlights the broad therapeutic potential of indole-3-carboxylic acid analogs. The specific interactions with these proteins provide a molecular basis for the observed biological activities and pave the way for the rational design of more potent and selective therapeutic agents.

Table 2: Identified Protein Targets of this compound Analogs

Protein TargetTherapeutic AreaMethod of Identification
DNA GyraseAntibacterialMolecular Docking
Lanosterol-14-alpha DemethylaseAntifungalMolecular Docking
B-cell lymphoma-2 (Bcl-2)AnticancerBinding Assays
Myeloid cell leukemia-1 (Mcl-1)AnticancerBinding Assays
Angiotensin II Receptor, Subtype AT1AntihypertensiveRadioligand Binding Studies

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Propyl 1h Indole 3 Carboxylic Acid Derivatives

Influence of the N1-Propyl Substitution on Biological Potency and Selectivity

The substituent at the N1 position of the indole (B1671886) ring plays a crucial role in modulating the biological activity of indole-3-carboxylic acid derivatives. While direct SAR studies focusing exclusively on the 1-propyl variant are not extensively documented in publicly available literature, broader studies on N-substituted indoles provide significant insights. The nature of the N1-substituent can impact receptor affinity, selectivity, and pharmacokinetic properties.

In the context of cannabinoid receptor 1 (CB1) allosteric modulators based on an indole-2-carboxamide scaffold, the alkyl chain length at a nearby position (C3) was found to be critical, with an n-propyl group being optimal for modulating the binding of orthosteric ligands. acs.org This suggests that the size and lipophilicity of the propyl group can be ideal for fitting into specific binding pockets. Extrapolating to the N1 position of indole-3-carboxylic acids, a propyl group likely contributes to a favorable hydrophobic interaction with the target protein, potentially enhancing potency compared to smaller alkyl groups like methyl or larger, bulkier substituents. The flexibility of the propyl chain may also allow for an optimal orientation of the molecule within the binding site.

Significance of the Carboxylic Acid Moiety at C3 in Ligand-Target Interactions

The carboxylic acid group at the C3 position is a cornerstone of the molecular architecture of these compounds, often playing a decisive role in their biological activity. This functional group is a strong hydrogen bond donor and acceptor, which allows it to form crucial interactions with amino acid residues in the binding sites of target proteins. acs.org

The acidic nature of the carboxylic acid means it is typically ionized at physiological pH, which can be critical for forming salt bridges with positively charged residues like lysine (B10760008) or arginine in a receptor pocket. This electrostatic interaction can be a major contributor to the binding affinity of the ligand. In the context of HIV-1 integrase inhibitors, the carboxylic acid of indole-2-carboxylic acid derivatives was observed to chelate with two Mg2+ ions in the enzyme's active site, a key interaction for inhibitory activity. nih.gov A similar role can be postulated for the C3-carboxylic acid of 1-propyl-1H-indole-3-carboxylic acid in relevant metalloenzymes.

However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic liabilities. This has led to the exploration of carboxylic acid bioisosteres, which are other functional groups that can mimic the key interactions of a carboxylic acid while having different physicochemical properties.

Systematic Modifications at C2, C5, and Other Indole Ring Positions

Systematic modifications at various positions of the indole ring have been a key strategy in the optimization of indole-3-carboxylic acid derivatives. The C2, C5, and other positions offer opportunities to enhance potency, selectivity, and pharmacokinetic profiles.

C2 Position: The C2 position of the indole ring is a common site for substitution. In a review of indole-2 and -3-carboxamides as enzyme inhibitors, it was noted that the synthesis of derivatives with substitutions at C2 is a well-established strategy. nih.gov While direct data on C2-substituted this compound is scarce, studies on related indole structures provide valuable insights. For example, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, modifications at the C3 position (adjacent to the carboxylic acid) with long-chain aryl groups significantly improved activity. nih.gov This suggests that the region around the carboxylic acid is sensitive to substitution and can be exploited to achieve better target engagement.

The following table summarizes the impact of substitutions at different positions on the indole ring based on studies of related compounds:

PositionType of SubstitutionPotential Impact on ActivityReference
C2Alkyl, ArylCan modulate binding affinity and selectivity. nih.gov
C5Electron-withdrawing groups (e.g., halogens, nitro, cyano)Often enhances potency by altering electronic properties and enabling specific interactions. acs.orgnih.gov
C6Halogens, EstersCan influence potency and selectivity. nih.gov

Conformational Analysis and Pharmacophore Model Development for Optimized Activity

A pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor/donor feature corresponding to the C3-carboxylic acid.

A hydrophobic region representing the N1-propyl group.

The indole ring itself as an aromatic/hydrophobic feature.

Additional features depending on the specific target, such as hydrogen bond acceptors or donors, or hydrophobic features corresponding to substituents at other positions.

Deconvolution of Key Structural Determinants for Efficacy and Specificity

The efficacy and specificity of this compound derivatives are determined by a combination of the structural features discussed above. The deconvolution of these determinants is essential for rational drug design.

Key Determinants for Efficacy:

The Carboxylic Acid at C3: This group is often a primary anchor point for binding to the target protein through hydrogen bonds or ionic interactions.

The N1-Propyl Group: This substituent likely contributes to potency through hydrophobic interactions and by ensuring an optimal fit within the binding pocket.

Substituents on the Benzene (B151609) Ring (e.g., at C5): Electron-withdrawing groups at positions like C5 can enhance potency by modulating the electronic nature of the indole core and participating in specific interactions.

Key Determinants for Specificity:

The Pattern of Hydrogen Bonding and Hydrophobic Interactions: The precise location and nature of these interactions will dictate the selectivity for a particular protein. For example, the presence of a specific hydrogen bond acceptor on the target protein that can interact with a substituent on the indole ring can confer selectivity.

Preclinical and in Vivo Investigations of 1 Propyl 1h Indole 3 Carboxylic Acid Derivatives

Efficacy Studies in Relevant Animal Models of Disease

The evaluation of a compound's effectiveness in animal models that mimic human diseases is a cornerstone of preclinical research. For derivatives of 1-propyl-1H-indole-3-carboxylic acid, a key area of investigation has been their potential to treat cardiovascular disorders, particularly hypertension.

Spontaneously hypertensive rats (SHR) are a widely accepted and utilized animal model for studying essential hypertension. Research into novel derivatives of indole-3-carboxylic acid has demonstrated their potential as orally active antihypertensive agents.

Biological studies conducted on these compounds in SHR have shown a significant capacity to lower blood pressure. ebi.ac.uknih.gov In one notable study, oral administration of a novel indole-3-carboxylic acid derivative resulted in a maximum decrease in blood pressure of 48 mm Hg. ebi.ac.uknih.govresearchgate.net This antihypertensive effect was sustained over a 24-hour period, suggesting a prolonged duration of action that is superior to some existing antihypertensive drugs like losartan. ebi.ac.uknih.govresearchgate.net The mechanism underlying this antihypertensive activity is believed to be the antagonism of the angiotensin II receptor subtype 1 (AT1). ebi.ac.uknih.govresearchgate.net Radioligand binding studies have indicated that these indole-3-carboxylic acid derivatives possess a high affinity for the AT1 receptor, comparable to that of established pharmaceuticals. ebi.ac.uknih.gov

While these findings are promising for the class of indole-3-carboxylic acid derivatives, it is important to note that the specific contribution of a 1-propyl substitution on the indole (B1671886) nitrogen to this antihypertensive activity has not been explicitly detailed in the available literature. Further studies would be necessary to delineate the precise structure-activity relationships and the role of the N-propyl group in modulating the observed effects.

Compound ClassAnimal ModelMaximum Blood Pressure Reduction (mm Hg)Duration of Action (hours)Proposed Mechanism of Action
Indole-3-carboxylic acid derivativesSpontaneously Hypertensive Rats (SHR)4824Angiotensin II Receptor (AT1) Antagonism

In Vivo Metabolic Stability and Biotransformation Pathways

Understanding the metabolic fate of a drug candidate is crucial for its development. In vivo metabolic stability and the identification of biotransformation pathways determine the compound's half-life, exposure, and potential for drug-drug interactions.

Specific in vivo metabolic studies on this compound are not extensively documented in the current scientific literature. However, the metabolism of the parent indole structure has been well-characterized in rats and can provide a predictive framework for its derivatives. The biotransformation of indole primarily occurs in the liver and involves several key enzymatic reactions. nih.gov

The major metabolic pathways for indole include:

Oxidation: The indole ring is susceptible to oxidation at various positions. Oxidation at the 3-position can lead to the formation of an indoxyl group. nih.gov Further oxidation at the 2-position can yield an isatin (B1672199) group, which may subsequently undergo oxidative cleavage of the pyrrole (B145914) ring. nih.gov

Hydroxylation: Hydroxylation of the indole ring can occur, for instance, leading to the formation of 5-hydroxyoxindole. nih.gov

Conjugation: The hydroxylated metabolites can then undergo phase II conjugation reactions to increase their water solubility and facilitate excretion. The most common conjugation pathways for indole metabolites are sulfation and glucuronidation, resulting in the formation of indoxyl sulphate and indoxyl glucuronide, which are major urinary metabolites. nih.gov

Based on these established pathways for the indole core, it is plausible that this compound would undergo similar biotransformations. The N-propyl group itself could also be a site for metabolic modification, such as hydroxylation or N-dealkylation. The carboxylic acid moiety is likely to enhance water solubility and may also be a target for glucuronidation. However, without specific experimental data, these remain putative metabolic pathways. Further in vivo studies are required to definitively identify the metabolites of this compound and to assess its metabolic stability.

Parent CompoundPotential Metabolic ReactionsKey Metabolites (of parent indole)Primary Excretion Route (of parent indole)
IndoleOxidation, Hydroxylation, Sulfation, GlucuronidationIndoxyl sulphate, Indoxyl glucuronide, Oxindole (B195798), IsatinUrine

Pharmacokinetic-Pharmacodynamic Correlations

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a vital tool in drug development that establishes a quantitative relationship between drug concentration in the body (pharmacokinetics) and the magnitude of the pharmacological effect (pharmacodynamics). This correlation helps in optimizing dosing regimens and predicting clinical outcomes.

Currently, there is a lack of published studies specifically detailing the pharmacokinetic-pharmacodynamic correlations for this compound or its derivatives in the context of their antihypertensive effects.

In general, for antihypertensive agents, PK/PD modeling aims to link plasma drug concentrations to the observed reduction in blood pressure. This relationship is often complex and can be influenced by various factors, including the mechanism of action, the presence of active metabolites, and the physiological state of the subject. A well-defined PK/PD model can help in understanding the time course of the drug's effect, determining the concentration required for a desired therapeutic response, and assessing inter-individual variability in drug response.

Given the promising antihypertensive activity observed with indole-3-carboxylic acid derivatives, future research should prioritize the establishment of their PK/PD profiles. Such studies would involve detailed pharmacokinetic assessments to characterize absorption, distribution, metabolism, and excretion, alongside continuous monitoring of blood pressure to model the pharmacodynamic response. This would provide invaluable information for the rational development of this class of compounds as potential antihypertensive therapies.

Computational Chemistry and Molecular Modeling Approaches for 1 Propyl 1h Indole 3 Carboxylic Acid

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

While there is a wealth of research on the docking of indole (B1671886) derivatives into the active sites of various proteins, specific docking studies detailing the binding modes and energy scores for 1-propyl-1H-indole-3-carboxylic acid are not available. Research has been published on related compounds, such as indole-based inhibitors of the hepatitis C virus NS5B polymerase and multitarget-directed ligands for serotonin (B10506) transporters, which utilize docking to rationalize structure-activity relationships. researchgate.netnih.gov However, these findings are specific to the derivatives studied and cannot be directly extrapolated to the 1-propyl variant.

Advanced Molecular Dynamics Simulations to Explore Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking.

As with molecular docking, specific MD simulation data for this compound is not found in the available literature. In-silico studies of other complex carboxylic acids have used MD simulations to confirm the stability of ligand-receptor interactions. biorxiv.org For example, simulations have been employed to study the stability of 2-phenyl-1H-indole derivatives in the binding pocket of breast cancer targets, but this research does not extend to the this compound molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, un-synthesized compounds.

QSAR studies have been performed on various sets of indole derivatives to guide the design of more potent compounds. mdpi.comresearchgate.net For instance, 2D and 3D-QSAR models have been developed for indole derivatives targeting antioxidant pathways and for indolylpropyl-piperazine derivatives targeting the serotonin transporter. mdpi.comnih.gov These models are built upon specific training sets of molecules and their predictive power is limited to compounds that are structurally similar to those in the training set. No specific QSAR models for this compound have been reported.

De Novo Drug Design and Virtual Screening Based on the Indole-3-Carboxylic Acid Scaffold

De novo design involves the creation of novel molecular structures from scratch, often using computational algorithms, while virtual screening involves the computational assessment of large libraries of existing compounds to identify potential drug candidates. The indole-3-carboxylic acid structure is a common scaffold used in these approaches due to its versatility and presence in many biologically active compounds. nih.gov

Virtual screening campaigns have identified various indole derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease. nih.gov Similarly, the indole-3-carboxylic acid backbone has served as a starting point for designing novel antihypertensive agents. nih.gov However, these studies focus on the broader scaffold or other specific derivatives, and there is no information available on de novo design or virtual screening efforts that have specifically centered on or identified this compound.

Emerging Research Directions and Future Perspectives for 1 Propyl 1h Indole 3 Carboxylic Acid

Development of Next-Generation Therapeutic Candidates

The development of new therapeutic agents based on the 1-propyl-1H-indole-3-carboxylic acid structure is an active area of research. Scientists are focused on designing and synthesizing novel derivatives with enhanced biological activities. For instance, recent studies have explored the synthesis of various indole-3-carboxylic acid derivatives as potential antihypertensive agents. nih.gov These studies involve molecular design and both in vitro and in vivo evaluations to identify compounds with high affinity for specific biological targets, such as the angiotensin II receptor 1 (AT1). nih.gov

One promising approach involves the creation of peptide-heterocycle hybrids. A library of compounds combining indole-3-carboxylic acid with dipeptide motifs has been synthesized and evaluated for antimicrobial properties. rsc.org This research opens the door for developing new medicines that merge the structural features of peptides and heterocycles to combat microbial infections. rsc.org

The following table provides a glimpse into the types of derivatives being explored and their potential therapeutic applications:

Derivative ClassPotential Therapeutic ApplicationResearch Focus
Angiotensin II Receptor 1 AntagonistsAntihypertensionDesign of novel derivatives with high affinity and oral bioavailability. nih.gov
Peptide-Heterocycle HybridsAntimicrobial AgentsSynthesis and evaluation of indole-3-carboxylic acid conjugated with dipeptides. rsc.org
Pyrazinoindolone ScaffoldsAnti-Breast Cancer AgentsDevelopment of analogs for treating gefitinib-resistant triple-negative breast cancer. nih.gov
TIR1 AntagonistsHerbicidesDesign of α-substituted indole-3-carboxylic acid derivatives for weed control. frontiersin.org

Exploration of Novel Biological Targets and Therapeutic Areas

Researchers are actively investigating new biological targets for this compound and its analogs, expanding their potential therapeutic applications. One area of interest is their use as antagonists of the transport inhibitor response 1 (TIR1) protein, which could lead to the development of novel herbicides. frontiersin.org By blocking the auxin-signaling pathway in plants, these compounds offer a new method for weed control. frontiersin.org

In the realm of human health, indole-3-carboxylic acid derivatives are being explored for their potential as antimicrobial agents. Studies have shown that conjugates of indole-3-carboxylic acid with polyamines can target bacterial membranes and enhance the efficacy of existing antibiotics. mdpi.com Furthermore, molecular docking studies suggest that these conjugates exhibit promising binding interactions with bacterial DNA gyrase and fungal lanosterol-14 alpha-demethylase. rsc.org

Another significant area of research is cancer therapy. Novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been designed and synthesized as potential anti-breast cancer agents, particularly for triple-negative breast cancer (TNBC) that is resistant to current treatments like gefitinib. nih.gov Certain analogs have shown selective cytotoxicity against TNBC cells and have been found to inhibit the phosphorylation of Akt, a key protein in cancer cell survival pathways. nih.gov

Rational Design of Multi-Targeting Agents

The traditional "one drug, one target" approach is often insufficient for treating complex multifactorial diseases. nih.gov This has led to a growing interest in the rational design of multi-target directed ligands (MTDLs), and the indole-3-carboxylic acid scaffold is well-suited for this strategy.

In the context of Alzheimer's disease, for example, researchers are synthesizing novel compounds that can simultaneously inhibit multiple pathological pathways, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), glycogen (B147801) synthase kinase-3β (GSK-3β), and the aggregation of tau protein and amyloid-β. nih.gov Similarly, in cancer treatment, the development of bifunctional inhibitors that target both nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and programmed death-ligand 1 (PD-L1) is a promising strategy to enhance immunotherapy. nih.gov The design of multi-target inhibitors is also being applied to develop new anticancer agents that can overcome drug resistance. mdpi.com

The following table illustrates examples of multi-targeting strategies involving indole-related structures:

Multi-Targeting StrategyTherapeutic AreaExample Targets
Dual PD-L1/NAMPT InhibitionCancer ImmunotherapyPD-L1 and NAMPT nih.gov
Multiple Alzheimer's-Related TargetsAlzheimer's DiseaseAChE, BuChE, GSK-3β, Tau, Amyloid-β nih.gov
Dual EGFR/BRAFV600E InhibitionCancer TherapyEGFR and BRAFV600E mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to indole-3-carboxylic acid derivatives is no exception. researchgate.netmdpi.com These technologies are being used to accelerate various stages of the drug development pipeline, from identifying potential drug candidates to predicting their properties and optimizing their structures. mdpi.com

The integration of AI and ML offers several advantages:

Accelerated Timelines: AI can significantly reduce the time required for hit identification and lead optimization. nih.gov

Improved Accuracy: ML algorithms can predict the efficacy and toxicity of compounds with greater accuracy than traditional methods. nih.gov

Challenges and Opportunities in Translational Research of Indole-3-Carboxylic Acid Derivatives

Translational research, the process of turning basic scientific discoveries into clinical applications, is fraught with challenges. nih.gov A major hurdle is the "chemical space" problem; while there are countless potential drug-like compounds, only a small fraction have been synthesized and tested. nih.gov Furthermore, the traditional, often empirical, approach to translation has been less productive in recent decades compared to the rapid advances in basic biomedical science. nih.gov

Despite these challenges, there are significant opportunities for advancing the translational science of indole-3-carboxylic acid derivatives. The development of a more systematic and predictive science of translation is crucial. researchgate.net This involves creating a "translational map" that outlines the complex, multi-disciplinary steps required to bring a new intervention from the laboratory to patients. nih.gov

Key opportunities include:

Team-Based Science: Translation requires collaboration across numerous scientific disciplines, necessitating a shift from individual-focused research incentives. nih.gov

New Assay Development: The creation of more accurate and efficient human cell-based assays can improve the prediction of toxicity and efficacy. researchgate.net

De-risking Novel Targets: Focusing on new therapeutic targets and diseases, which are often considered too risky by both public and private sectors, can lead to breakthrough therapies. researchgate.net

By embracing these opportunities and addressing the inherent challenges, the full therapeutic potential of this compound and its derivatives can be realized.

Q & A

Q. How to troubleshoot low yields in the saponification of 1-propyl-1H-indole-3-carboxylate esters?

  • Base Selection : Use NaOH/MeOH instead of LiOH to avoid over-saponification or side reactions.
  • Reaction Monitoring : Track ester conversion via TLC (Rf shift) or in situ IR for disappearance of the ester C=O peak .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.